

Introduction: Unveiling a Key Pharmaceutical Building Block

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Compound of Interest

Compound Name: 4-(3-Bromopropyl)morpholine hydrobromide

Cat. No.: B1342879

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In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount. Among these, **4-(3-Bromopropyl)morpholine hydrobromide** emerges as a crucial building block, valued for its unique combination of a reactive alkyl bromide and a polar morpholine moiety. This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth examination of its chemical structure, properties, synthesis, and applications. As a bifunctional molecule, it serves as a cornerstone for introducing the morpholinopropyl group into a wide array of complex molecular architectures, a common feature in many successful therapeutic agents.^{[1][2]} The morpholine ring, in particular, is often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key pharmacophore, making this reagent indispensable in medicinal chemistry.^{[1][3]}

Core Chemical and Physical Properties

4-(3-Bromopropyl)morpholine hydrobromide is the hydrobromide salt of the tertiary amine, 4-(3-bromopropyl)morpholine. The salt form enhances the compound's stability and simplifies its handling as a solid, compared to the free base which is a liquid.^{[4][5]} Its structure features a saturated morpholine ring connected via a nitrogen atom to a three-carbon propyl chain, which is terminated by a bromine atom. This terminal bromine is a good leaving group, making the propyl chain an effective electrophile for alkylation reactions.

Physicochemical Data Summary

A comprehensive summary of the key physicochemical properties of **4-(3-Bromopropyl)morpholine hydrobromide** is presented below for quick reference.

Property	Value	Source(s)
CAS Number	88806-06-8	[5][6][7][8]
Molecular Formula	C ₇ H ₁₅ Br ₂ NO (or C ₇ H ₁₄ BrNO·HBr)	[5][6][8]
Molecular Weight	289.01 g/mol	[5][6]
IUPAC Name	4-(3-bromopropyl)morpholine;hydrobromide	N/A
SMILES	BrCCCN1CCOCC1.[H]Br	[6]
Purity	Typically ≥95%	[5]
Storage Conditions	Inert atmosphere, 2-8°C	[6]

Note: Properties such as melting point and boiling point are not consistently reported across suppliers.

Synthesis Protocol: A Validated Approach

The synthesis of **4-(3-bromopropyl)morpholine hydrobromide** is typically achieved through a nucleophilic substitution reaction, followed by salt formation. The following protocol represents a standard, field-proven methodology that ensures high yield and purity.

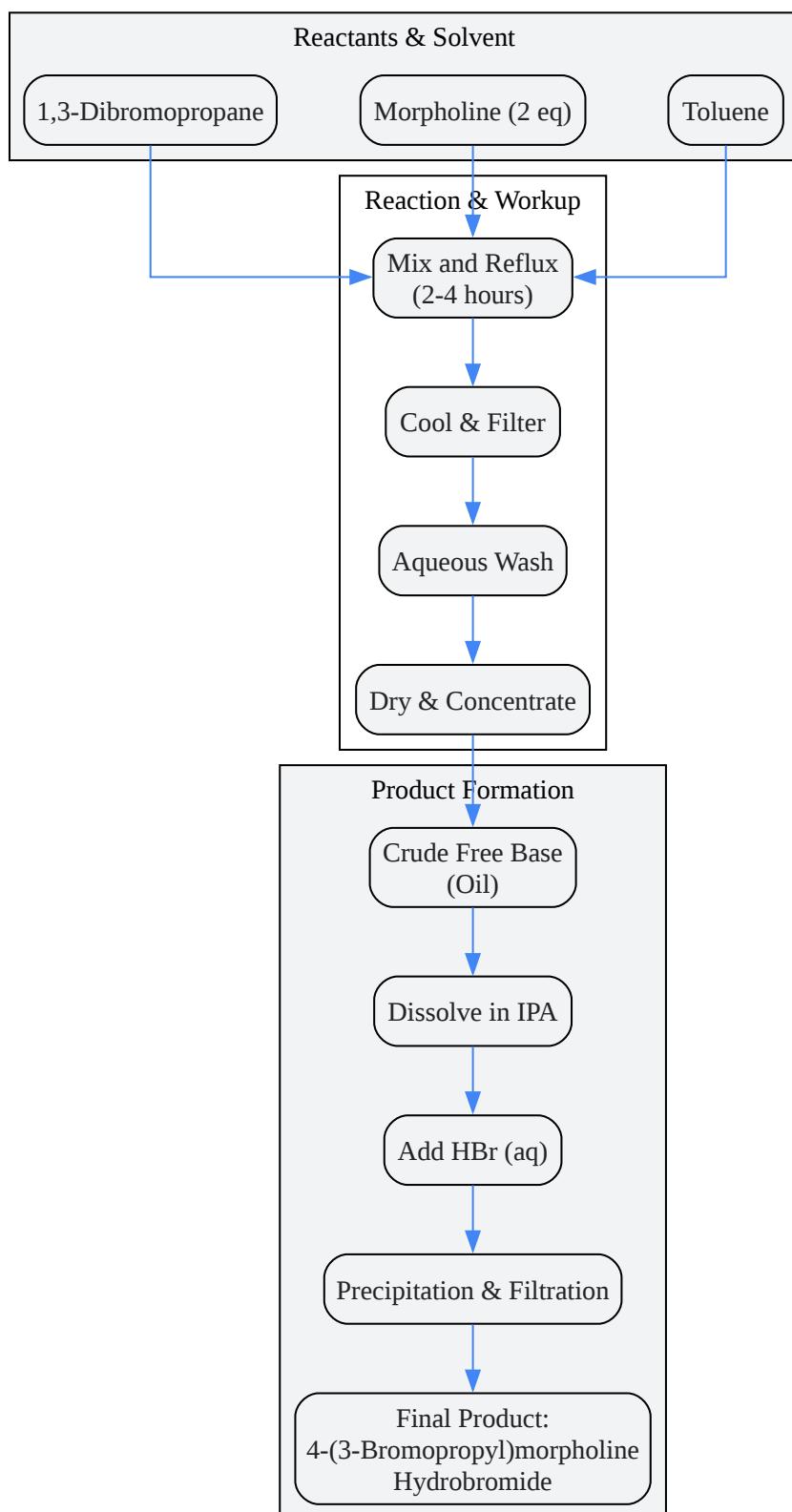
Causality in Experimental Design

The chosen synthetic strategy leverages the high nucleophilicity of the secondary amine in morpholine to displace a halide from a 1,3-dihalopropane. Using a reagent like 1-bromo-3-chloropropane allows for selective reaction at the more reactive C-Br bond.[9] The subsequent conversion to the hydrobromide salt is a critical step; it precipitates the product, simplifying isolation and purification while yielding a stable, crystalline solid that is less hygroscopic and easier to handle than the free amine.

Step-by-Step Experimental Protocol

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromopropane (1.0 eq) in a suitable solvent such as toluene or acetonitrile (approx. 5-10 mL per gram of dibromopropane).
- Nucleophilic Addition: To the stirred solution, add morpholine (2.0 eq) dropwise at room temperature. The use of excess morpholine serves both as the nucleophile and as a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
- Reflux: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Extraction: After cooling to room temperature, the mixture will contain the desired product and morpholine hydrobromide salt. Filter the mixture to remove the salt.^[9] The filtrate is then washed sequentially with deionized water to remove any remaining morpholine salts and impurities.^[9]
- Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.^[9] Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-(3-bromopropyl)morpholine free base as an oil.
- Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Cool the solution in an ice bath and add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the solution is acidic.
- Isolation and Purification: The **4-(3-Bromopropyl)morpholine hydrobromide** product will precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
- Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically high, often exceeding 80-90%.^[9]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **4-(3-Bromopropyl)morpholine hydrobromide**.

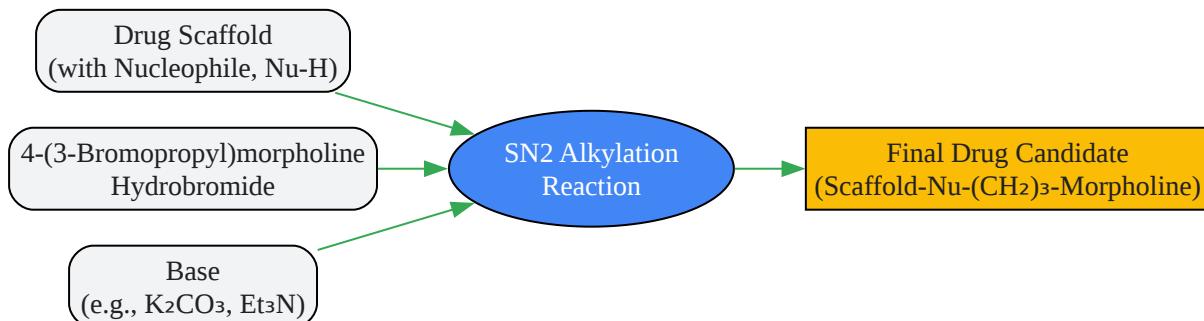
Applications in Drug Development and Medicinal Chemistry

The utility of **4-(3-bromopropyl)morpholine hydrobromide** lies in its ability to act as a versatile linker, covalently attaching the morpholinopropyl functional group to various scaffolds. This moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^{[1][2]}

Role as a Key Intermediate

- **Alkylation of Nucleophiles:** The primary application involves the S_N2 reaction where a nucleophile (such as an amine, thiol, or phenoxide) displaces the bromide ion. This forms a new carbon-nucleophile bond, effectively tethering the morpholinopropyl chain to a molecule of interest.
- **Improving Pharmacokinetics:** The morpholine ring is a polar, basic heterocycle that can significantly improve a drug candidate's aqueous solubility and overall physicochemical profile.^[2] Its ability to act as a hydrogen bond acceptor can enhance binding to biological targets.
- **Examples in Pharmaceuticals:** The morpholine heterocycle is a core component of several important drugs. For instance, it is a building block for the antibiotic Linezolid and the anticancer agent Gefitinib (Iressa).^[2] While these may not use this exact bromide intermediate, its utility in synthesizing analogs and novel compounds with similar pharmacophores is clear. It is also used in the synthesis of the analgesic dextromoramide.^[2]

Conceptual Drug Synthesis Pathway



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Caption: Role as a linker in conjugating a morpholinopropyl group to a drug scaffold.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of **4-(3-bromopropyl)morpholine hydrobromide** is essential for laboratory safety.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

- H302: Harmful if swallowed.[6]
- H315: Causes skin irritation.[6][10]
- H319: Causes serious eye irritation.[6][10]
- H335: May cause respiratory irritation.[6][10]

Recommended Precautions

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Eyewash stations and safety showers should be readily accessible.[11]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10]
- Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling and prevent contact with skin and eyes.[12]
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances.[10] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6]

Conclusion

4-(3-Bromopropyl)morpholine hydrobromide is a high-value reagent for chemical and pharmaceutical research. Its well-defined structure, reliable synthetic protocol, and the desirable properties imparted by the morpholinopropyl group make it a powerful tool for drug design and synthesis. By understanding its properties, synthesis, and safe handling procedures, researchers can effectively leverage this intermediate to construct novel molecules with enhanced therapeutic potential, accelerating the journey from laboratory discovery to clinical application.

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